molecular formula C10H18N2S B2433798 [2-Amino-1-(thiophen-3-yl)ethyl]diethylamine CAS No. 953892-22-3

[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine

Cat. No.: B2433798
CAS No.: 953892-22-3
M. Wt: 198.33
InChI Key: LMACEHBBGMXZMU-UHFFFAOYSA-N
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Description

[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine is a chemical compound with the molecular formula C10H18N2S and a molecular weight of 198.33 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethylamine chain. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of [2-Amino-1-(thiophen-3-yl)ethyl]diethylamine are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been shown to have various biological effects . .

Pharmacokinetics

The compound’s molecular weight is 198.33 g/mol , which could potentially influence its bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-1-(thiophen-3-yl)ethyl]diethylamine typically involves the reaction of thiophene derivatives with ethylamine under controlled conditions. One common method involves the condensation of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism, followed by deprotonation and [2,3] sigmatropic rearrangement . This method allows for the formation of the desired thiophene-ethylamine structure with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards. The use of advanced equipment and automation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds. These products can have distinct chemical and physical properties, making them useful in different applications.

Scientific Research Applications

[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe or ligand in various biochemical assays.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its activity against specific biological targets, such as enzymes or receptors, and its potential as a drug candidate.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene ring and the diethylamine group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-1-thiophen-3-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-3-12(4-2)10(7-11)9-5-6-13-8-9/h5-6,8,10H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMACEHBBGMXZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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